2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide
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Overview
Description
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Amino Group: The amino group is introduced via reductive amination, using appropriate amines and reducing agents.
Formation of the Butanamide Moiety: This step involves the acylation of the amine with a suitable acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methyl-3-methylbutanamide
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-ethylbutanamide
Uniqueness
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide is unique due to its specific structural features, such as the combination of the cyclohexyl ring and the butanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H31N3O |
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Molecular Weight |
269.43 g/mol |
IUPAC Name |
2-amino-N-[2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C15H31N3O/c1-6-18(15(19)14(16)11(2)3)13-10-8-7-9-12(13)17(4)5/h11-14H,6-10,16H2,1-5H3 |
InChI Key |
BFZCJDZRIBIADC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1N(C)C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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